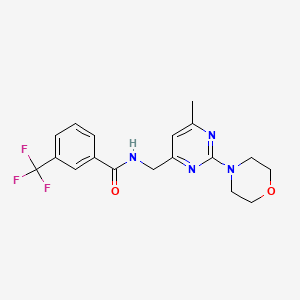

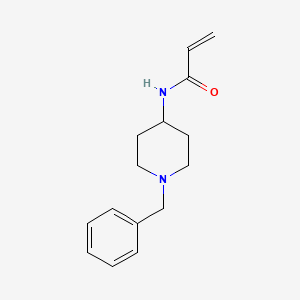

N-(1-benzylpiperidin-4-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-benzylpiperidin-4-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The empirical formula of “N-(1-benzylpiperidin-4-yl)prop-2-enamide” is C17H20N2O2 . Its molecular weight is 284.35 . The SMILES string representation of the molecule is O=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 .Scientific Research Applications

Based on the information available from the search results, here is an analysis of some scientific research applications of “N-(1-benzylpiperidin-4-yl)prop-2-enamide”:

Pharmacological Evaluation

A study published in SpringerLink discusses the synthesis and pharmacological evaluation of novel derivatives of the compound, indicating its potential use in drug development and therapeutic applications .

Crystallographic Study

Another research article from SpringerLink details a crystallographic study of a related compound, highlighting its significance in understanding molecular structures and interactions .

Antioxidant and Enzyme Inhibition

An article from MDPI mentions the compound’s derivatives being screened for their ability to scavenge free radicals and inhibit enzymes like acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE), which are relevant in conditions such as Alzheimer’s disease .

Anti-Cancer Activity

A study from SpringerLink on benzamide derivatives, which include the compound , shows significant inhibitory bioactivity in cancer cells like HepG2, suggesting its potential role in cancer treatment .

Neuropathic Pain Therapy

Research highlighted by the International Association for the Study of Pain suggests that derivatives of “N-(1-benzylpiperidin-4-yl)prop-2-enamide” have shown promising results in the therapy of neuropathic pain through σR antagonism .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “N-(1-benzylpiperidin-4-yl)prop-2-enamide” may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets to induce a robust antiallodynic effect, particularly in models of central sensitization . This suggests that the compound may have a significant impact on neuronal signaling and pain perception.

Result of Action

N-(1-benzylpiperidin-4-yl)prop-2-enamide has been found to induce a robust antiallodynic effect in capsaicin-induced mechanical allodynia, a behavioral model of central sensitization . This suggests that the compound may have significant analgesic properties and could potentially be used in the treatment of conditions characterized by neuropathic pain.

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAOXUGEMDXMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)

![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)